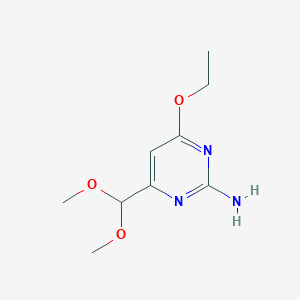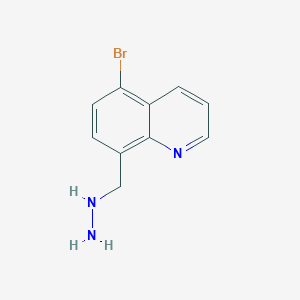
5-Bromo-8-(hydrazinylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-(hydrazinylmethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-hydroxyquinoline to produce 5-bromo-8-hydroxyquinoline, which is then converted to 5-Bromo-8-(hydrazinylmethyl)quinoline through a series of reactions involving hydrazine .
Industrial Production Methods
Industrial production methods for this compound often utilize green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-(hydrazinylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinylmethyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and nucleophiles like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
5-Bromo-8-(hydrazinylmethyl)quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-(hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and hydrazinylmethyl groups enhance its ability to bind to biological molecules, such as enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-8-hydroxyquinoline
- 5-Bromo-8-aminoquinoline
- 5-Bromo-8-methylquinoline
Uniqueness
5-Bromo-8-(hydrazinylmethyl)quinoline is unique due to the presence of both bromine and hydrazinylmethyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10BrN3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
(5-bromoquinolin-8-yl)methylhydrazine |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-3-7(6-14-12)10-8(9)2-1-5-13-10/h1-5,14H,6,12H2 |
Clé InChI |
PEIAKDMHBFGGSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)CNN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


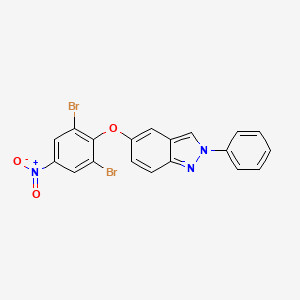
![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)
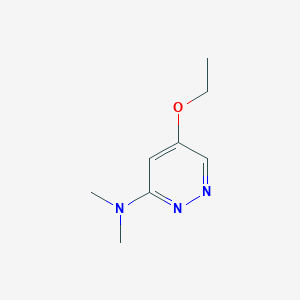
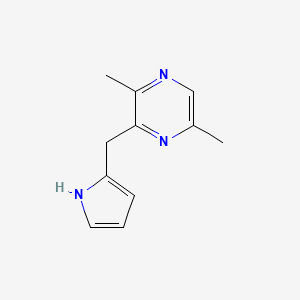
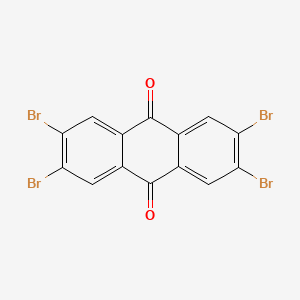
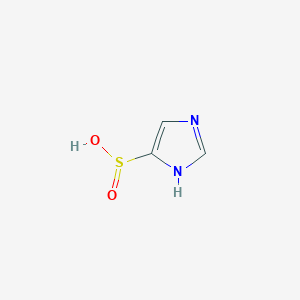
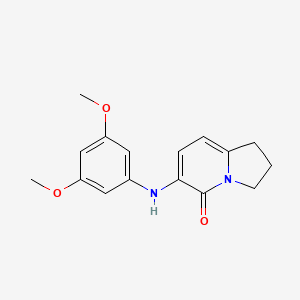
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
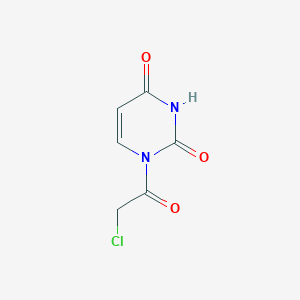
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
